Cas no 942-06-3 (4,5-Dichlorophthalic anhydride)

4,5-Dichlorophthalic anhydride (CAS 28553-53-5) is a halogenated derivative of phthalic anhydride, characterized by the presence of chlorine atoms at the 4 and 5 positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of high-performance dyes, pigments, and polyimide resins. Its dichloro substitution enhances reactivity in nucleophilic substitution and condensation reactions, making it valuable for producing thermally stable and chemically resistant materials. The anhydride functionality allows for facile ring-opening reactions, enabling its use in polymer and copolymer applications. Its crystalline solid form and moderate solubility in organic solvents facilitate handling in industrial processes.
4,5-Dichlorophthalic anhydride structure
942-06-3 structure
Product Name:4,5-Dichlorophthalic anhydride
CAS No:942-06-3
MF:C8H2Cl2O3
MW:217.005680561066
MDL:MFCD00075034
CID:814299
PubChem ID:87568771
Update Time:2025-11-02

4,5-Dichlorophthalic anhydride Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dichloroisobenzofuran-1,3-dione
    • 1,3-Isobenzofurandione,5,6-dichloro-
    • 4.5-dichlorophthalicanhydride
    • 4,5-Dichlorophalic anhydride
    • 4,5-dichloro-phthalic acid anhydride
    • 4,5-Dichlor-phthalsaeure-anhydrid
    • 5,6-DICHLORO-1,3-DIHYDROISOBENZOFURAN-1,3-DIONE
    • 5,6-dichloro-1,3-isobenzofurandione
    • 5,6-Dichloro-2-benzofuran-1,3-dione
    • 5,6-dichlorophthalic anhydride
    • 4,5-Dichlorophthalic anhydride
    • 4,5-Dichlorophthalicanhydride
    • 1,3-Isobenzofurandione, 5,6-dichloro-
    • ULSOWUBMELTORB-UHFFFAOYSA-N
    • 5,6-Dichloro-1,3-Dihydro-2-Benzofuran-1,3-Dione
    • PubChem16761
    • 4.5-dichlorophthalic anhydride
    • A
    • 5,6-Dichloro-1,3-isobenzofurandione (ACI)
    • Phthalic anhydride, 4,5-dichloro- (6CI, 7CI, 8CI)
    • SY051009
    • EN300-60238
    • AKOS000281368
    • 4,5-Dichlorophthalic anhydride, 98%
    • AS-42975
    • InChI=1/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2
    • SCHEMBL79833
    • CS-0109872
    • MFCD00075034
    • CHEMBL2270552
    • D2335
    • AC-25988
    • C8H2Cl2O3
    • 5,6-Dichloro-2-benzofuran-1,3-dione #
    • DTXSID10240970
    • NS00040267
    • 942-06-3
    • EINECS 213-386-2
    • DB-014399
    • 4,5-Dichlorophthalic Acid, Anhydride
    • MDL: MFCD00075034
    • Inchi: 1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
    • InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)O1

Computed Properties

  • Exact Mass: 215.93800
  • Monoisotopic Mass: 215.9380993 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Molecular Weight: 217.00
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.715±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 186.0 to 189.0 deg-C
  • Boiling Point: 313°C(lit.)
  • Flash Point: 144.8±21.3 °C
  • Refractive Index: 1.638
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 43.37000
  • LogP: 2.30400
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,5-Dichlorophthalic anhydride Security Information

4,5-Dichlorophthalic anhydride Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-Dichlorophthalic anhydride Pricemore >>

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4,5-Dichlorophthalic anhydride Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetyl chloride ;  2 h, reflux
Reference
Donor-Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Cleavage and Allylation/Alkenylation
Zhang, Jing; Li, Yang; Xu, Ruoyu; Chen, Yiyun, Angewandte Chemie, 2017, 56(41), 12619-12623

Production Method 2

Reaction Conditions
1.1 Catalysts: Niobium pentoxide Solvents: o-Xylene ;  rt → 160 °C; 72 h, 160 °C
Reference
Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production
Rashed, N. Md.; Siddiki, S. M. A. H.; Ali, A. Md.; Moromi, Sondomoyee K.; Touchy, Abeda S.; et al, Green Chemistry, 2017, 19(14), 3238-3242

Production Method 3

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 110 °C; 1 h, 110 °C → 140 °C
Reference
Preparation method of octafluoro substituted phthalocyanine
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Studies on the chemistry of isoindoles and isoindolenines. XXVII. 3-Alkoxy-1H-isoindoles: syntheses and properties
Hennige, Hans; Kreher, Richard P.; Konrad, Michael; Jelitto, Frank, Chemische Berichte, 1988, 121(2), 243-52

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  1 h, reflux
Reference
Sarcosine based indandione hGlyT1 inhibitors
Thomson, Christopher G.; Duncan, Karen; Fletcher, Stephen R.; Huscroft, Ian T.; Pillai, Gopalan; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1388-1391

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents
Wrobel, Jay; Dietrich, Arlene; Woolson, Shiela A.; Millen, Jane; McCaleb, Michael; et al, Journal of Medicinal Chemistry, 1992, 35(24), 4613-27

Production Method 7

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Carbon tetrachloride
Reference
Synthesis of New Pyridone Carboxylic Acid Derivatives as Potentially Therapeutic Chemicals
Martinek, Peter, 1987, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, 140 °C; 140 °C → rt
Reference
Organic functionalized non-clustered phthalocyanine compounds, their preparation method and application as solar cell materials
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Acetyl chloride ;  2 h, reflux
Reference
Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons
Beck, Daniel E.; Lv, Wei; Abdelmalak, Monica; Plescia, Caroline B.; Agama, Keli; et al, Bioorganic & Medicinal Chemistry, 2016, 24(7), 1469-1479

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, 165 °C
Reference
Discovery of novel dual-action antidiabetic agents that inhibit glycogen phosphorylase and activate glucokinase
Zhang, Lei; Chen, Xiaojie; Liu, Jun; Zhu, Qingzhang; Leng, Ying; et al, European Journal of Medicinal Chemistry, 2012, 58, 624-639

Production Method 11

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 100 °C; 12 h, 100 °C
Reference
Preparation of halogenated 1,3-indanediones
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 140 °C; 3 h, 140 °C
Reference
Synthesis of 4,5-dichlorophthalonitrile
Wu, Yongfu; Sun, Gangchun; Li, Junhai; Wang, Shuzhao, Huaxue Yu Shengwu Gongcheng, 2008, 25(10), 16-17

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  2 h, rt → reflux
Reference
Tetrathiafulvalene compound and synthesis method
, China, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene
Reference
Process for preparing phthalic anhydrides
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Preparation of halogenated phthalic anhydrides
, United States, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Aromatization of halogenated tetrahydrophthalic anhydrides with activated carbon. An effective preparation of 4,5-dichlorophthalic anhydride
Fertel, Lawrence B.; Spohn, Ronald F.; O'Reilly, Neil J.; Lin, Henry C., Synlett, 1990, (9), 539-40

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, rt → reflux
Reference
Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide-alkyne cycloaddition (CuAAC) "click" chemistry
Li, Muxiu; Khoshdel, Ezat; Haddleton, David M., Polymer Chemistry, 2013, 4(16), 4405-4411

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on copper phthalocyanine pigments (I): Synthesis of chlorinated phthalic anhydrides and their reaction velocity rations in the synthesis of chlorinated copper phthalocyanines
Takesita, Masaaki, Shikizai Kyokaishi, 1960, 33(11), 491-494

Production Method 19

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Efficient Semitransparent Organic Solar Cells with Tunable Color enabled by an Ultralow-Bandgap Nonfullerene Acceptor
Cui, Yong; Yang, Chenyi; Yao, Huifeng; Zhu, Jie; Wang, Yuming; et al, Advanced Materials (Weinheim, 2017, 29(43),

4,5-Dichlorophthalic anhydride Raw materials

4,5-Dichlorophthalic anhydride Preparation Products

4,5-Dichlorophthalic anhydride Suppliers

Amadis Chemical Company Limited
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(CAS:942-06-3)4,5-Dichlorophthalic anhydride
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(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
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(CAS:942-06-3)4,5-二氯邻苯二甲酸酐
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Additional information on 4,5-Dichlorophthalic anhydride

4,5-Dichlorophthalic Anhydride (CAS No. 942-06-3): Properties, Applications, and Market Insights

4,5-Dichlorophthalic anhydride (CAS No. 942-06-3) is a highly versatile chlorinated phthalic anhydride derivative widely used in the synthesis of advanced materials. This white to off-white crystalline powder is known for its reactivity as a dicarboxylic acid precursor, making it valuable in polymer chemistry and specialty chemical production. With a molecular weight of 235.00 g/mol and melting point range of 120-125°C, this compound exhibits excellent thermal stability for various industrial applications.

The chemical properties of 4,5-dichlorophthalic anhydride make it particularly useful in creating high-performance polymers. When reacting with diamines, it forms polyimides with exceptional heat resistance and mechanical strength - properties highly sought after in aerospace and electronics applications. Recent research focuses on its potential in developing flame-retardant materials, responding to growing safety concerns in construction and transportation industries.

In the pharmaceutical sector, 4,5-dichlorophthalic anhydride 942-06-3 serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs). Its molecular structure allows for the creation of complex heterocyclic compounds, with particular interest in developing new antimicrobial agents amid rising antibiotic resistance concerns. The compound's chlorine atoms provide valuable sites for further functionalization, enabling medicinal chemists to explore novel drug candidates.

The dye and pigment industry extensively utilizes 4,5-dichlorophthalic anhydride for producing high-value colorants. Its incorporation into phthalocyanine pigments results in stable, vibrant colors used in automotive coatings, inks, and plastics. With increasing demand for environmentally friendly pigments, researchers are investigating greener synthesis routes for these derivatives using CAS 942-06-3 as starting material.

From a market perspective, the global demand for 4,5-dichlorophthalic anhydride shows steady growth, driven by expanding applications in advanced materials. Asia-Pacific dominates production, with China being the largest manufacturer of chlorinated phthalic anhydrides. Current industry trends focus on developing more sustainable production methods, including improved chlorination processes and waste minimization strategies.

Environmental considerations surrounding 4,5-dichlorophthalic anhydride 942-06-3 have prompted research into its biodegradation pathways. Recent studies explore microbial degradation methods that could reduce environmental persistence of such compounds. The chemical industry is also investigating closed-loop systems for phthalic anhydride derivatives to align with circular economy principles.

Quality control for CAS 942-06-3 typically involves HPLC analysis to ensure high purity (≥98%), with special attention to residual solvent content. Storage recommendations include keeping the compound in tightly sealed containers under dry, cool conditions to prevent moisture absorption and subsequent hydrolysis to the dicarboxylic acid form.

Emerging applications for 4,5-dichlorophthalic anhydride include its use in organic electronics. Researchers are exploring its potential as a building block for organic semiconductors and photovoltaic materials, capitalizing on its electron-withdrawing chlorine substituents. This aligns with growing interest in sustainable energy solutions and flexible electronics.

Safety handling of 4,5-dichlorophthalic anhydride requires standard laboratory precautions including proper ventilation and personal protective equipment. While not classified as highly hazardous, its dust can cause respiratory irritation, emphasizing the need for appropriate engineering controls in industrial settings.

The future outlook for 942-06-3 remains positive, with potential expansions into nanotechnology applications. Its molecular structure shows promise for creating functionalized nanomaterials, particularly in sensor development and catalytic systems. Continued research into greener chemistry approaches will likely shape the next generation of applications for this versatile chemical intermediate.

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Amadis Chemical Company Limited
(CAS:942-06-3)4,5-Dichlorophthalic anhydride
A19946
Purity:99%
Quantity:100g
Price ($):402.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
sfd1389
Purity:99.9%
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